An In-Depth Technical Guide to N,N-Dipropyltryptamine Oxalate: Chemical Structure, Properties, and Analysis
An In-Depth Technical Guide to N,N-Dipropyltryptamine Oxalate: Chemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N,N-dipropyltryptamine (DPT) and its oxalate salt, focusing on its chemical structure, molecular properties, synthesis, and analytical characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of tryptamines and the development of novel therapeutics.
Introduction to N,N-Dipropyltryptamine (DPT)
N,N-dipropyltryptamine, a synthetic tryptamine, is a compound of significant interest in neuropharmacological research due to its potent psychoactive effects.[1] Structurally related to the endogenous neurotransmitter serotonin, DPT acts as a serotonin receptor agonist, with a particular affinity for the 5-HT2A receptor subtype.[1][2] Its unique pharmacological profile has led to investigations into its potential therapeutic applications, including its use as an adjunct in psychotherapy.[2] For research and handling purposes, DPT is often converted to a more stable salt form, with the oxalate salt being a common choice.
Chemical Structure and Molecular Properties
A thorough understanding of the chemical structure and molecular properties of DPT and its oxalate salt is fundamental for any scientific investigation.
Chemical Structures
The chemical structures of N,N-dipropyltryptamine and oxalic acid are depicted below, followed by the structure of the resulting N,N-dipropyltryptamine oxalate salt.
N,N-Dipropyltryptamine (DPT) Freebase
Caption: Chemical structure of N,N-dipropyltryptamine.
Oxalic Acid
Caption: Chemical structure of Oxalic Acid.
N,N-Dipropyltryptamine Oxalate
The oxalate salt is formed through an acid-base reaction between the basic tertiary amine of the DPT molecule and the acidic carboxylic acid groups of oxalic acid.
Caption: Ionic interaction in N,N-dipropyltryptamine oxalate.
Molecular Weight and Formula
The molecular properties of DPT and its oxalate salt are summarized in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| N,N-Dipropyltryptamine (Freebase) | C₁₆H₂₄N₂ | 244.38[1][3] |
| Oxalic Acid | C₂H₂O₄ | 90.03 |
| N,N-Dipropyltryptamine Oxalate | C₁₈H₂₆N₂O₄ | 334.41[4] |
Synthesis and Purification
The synthesis of N,N-dipropyltryptamine and its subsequent conversion to the oxalate salt are critical procedures for obtaining high-purity material for research purposes.
Synthesis of N,N-Dipropyltryptamine (Freebase)
A common method for the synthesis of N,N-dipropyltryptamine involves the dialkylation of tryptamine. The following protocol is adapted from established literature procedures.[5]
Experimental Protocol: Synthesis of N,N-Dipropyltryptamine
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Reaction Setup: In a suitable reaction vessel, dissolve tryptamine and a non-nucleophilic base, such as diisopropylethylamine, in an appropriate aprotic solvent like diethyl ether.
-
Alkylation: Cool the solution to 0°C and add 1-iodopropane dropwise with constant stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete dialkylation.
-
Workup: Filter the reaction mixture to remove any precipitated salts.
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Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved through column chromatography on silica gel to afford pure N,N-dipropyltryptamine.
Caption: Workflow for the synthesis of N,N-dipropyltryptamine.
Preparation of N,N-Dipropyltryptamine Oxalate
Experimental Protocol: Preparation of N,N-Dipropyltryptamine Oxalate (General Procedure)
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Dissolution: Dissolve the purified N,N-dipropyltryptamine freebase in a minimal amount of a suitable organic solvent, such as methanol or acetone.
-
Acid Addition: In a separate flask, dissolve an equimolar amount of oxalic acid dihydrate in the same solvent.
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Precipitation: Slowly add the oxalic acid solution to the DPT solution with stirring. The N,N-dipropyltryptamine oxalate salt should precipitate out of the solution.
-
Crystallization: Cool the mixture in an ice bath or refrigerator to maximize the yield of the crystalline salt.
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Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Analytical Characterization
The identity and purity of N,N-dipropyltryptamine oxalate should be confirmed using a combination of analytical techniques.
Mass Spectrometry
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For N,N-dipropyltryptamine, the protonated molecule [M+H]⁺ is expected at an m/z of 245.2012.[8] The fragmentation pattern in electron ionization (EI) mass spectrometry is typically characterized by the formation of a stable iminium ion.
While specific mass spectrometry data for the oxalate salt is not widely published, analysis would likely show the parent peak of the freebase after in-source fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Stability and Storage
Proper storage is crucial to maintain the integrity of N,N-dipropyltryptamine oxalate. Tryptamine salts are generally more stable than their freebase counterparts, which can be susceptible to degradation, particularly through oxidation.[9] For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light, in a cool and dry environment.[10] Storing under an inert atmosphere can further prevent degradation.
Toxicological Profile
The toxicological profile of N,N-dipropyltryptamine is not extensively studied, and much of the available information is anecdotal or based on its similarity to other tryptamines.[11] The primary safety concerns are related to its potent psychoactive effects, which can include hallucinations, altered perception, and changes in mood and cognition.[10]
A case report has documented a fatality associated with the aspiration of gastric contents following the consumption of DPT.[12][13] The reported concentrations in postmortem samples were approximately 210 ng/mL in antemortem serum, 110 ng/mL in postmortem cardiac blood, and 180 ng/mL in urine.[13] As with any potent psychoactive compound, caution should be exercised during handling and administration in a research setting.
Conclusion
This technical guide provides a foundational understanding of the chemical structure, molecular properties, synthesis, and analysis of N,N-dipropyltryptamine oxalate. While this compound holds significant potential for neuropharmacological research, it is imperative that researchers and drug development professionals adhere to rigorous scientific standards for its synthesis, characterization, and handling. Further research is warranted to fully elucidate its pharmacological and toxicological profile.
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